molecular formula C14H16N2S3 B2441999 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole CAS No. 477846-19-8

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole

Cat. No. B2441999
CAS RN: 477846-19-8
M. Wt: 308.48
InChI Key: JGSBCJPKJXRRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole (2BS-5CPT) is an organosulfur compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other products. It is also used in research and development activities in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2BS-5CPT.

Scientific Research Applications

Synthesis of Drug-like Molecules

Researchers have developed methods for synthesizing drug-like molecules, including 5-amino-substituted 1,2,4-thiadiazole derivatives, employing initial cyclization reactions. These methods involve the production of key intermediates, such as 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazole, which is transformed to desired derivatives through oxidation and substitution reactions. This process showcases the compound's role in facilitating the creation of potentially therapeutic agents with good yields and purities (Park et al., 2009).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been evaluated for their antimicrobial and antifungal activities. A study demonstrated that certain derivatives exhibit significant activity against Gram-positive, Gram-negative bacteria, and fungi, including Candida albicans. This highlights the potential of these derivatives as bases for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole are currently unknown. This compound is a part of a larger class of molecules known as benzylsulfanyl derivatives . These derivatives have been evaluated for antimicrobial activities and identified as selective inhibitors of mycobacteria . .

Mode of Action

It is known that benzylsulfanyl derivatives can inhibit the growth of mycobacteria . The compound likely interacts with its targets, leading to changes that inhibit the growth and proliferation of these organisms.

Biochemical Pathways

Given that benzylsulfanyl derivatives are known to inhibit mycobacteria , it is plausible that this compound interferes with essential biochemical pathways in these organisms, leading to their inhibition

Result of Action

The result of the action of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is the inhibition of mycobacterial growth . This suggests that the compound has antimicrobial properties.

properties

IUPAC Name

2-benzylsulfanyl-5-cyclopentylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S3/c1-2-6-11(7-3-1)10-17-13-15-16-14(19-13)18-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSBCJPKJXRRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.